2-Cyclopropyl-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone
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Overview
Description
2-Cyclopropyl-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone is a complex organic compound featuring a cyclopropyl group, a piperidine ring, and a pyridazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction employs palladium catalysts and boron reagents to couple aryl halides with organoboron compounds.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2-Cyclopropyl-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclopropyl-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone
- 2-cyclopropyl-1-(3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)ethan-1-one
Uniqueness
2-Cyclopropyl-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone is unique due to its specific combination of functional groups and ring structures. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
2-cyclopropyl-1-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-11-4-7-14(17-16-11)20-13-3-2-8-18(10-13)15(19)9-12-5-6-12/h4,7,12-13H,2-3,5-6,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSZAOZFMUWEQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)CC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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